

# Assessing the Target Selectivity of 1-(4-Bromophenylsulfonyl)pyrrolidine Derivatives: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 1-(4-Bromophenylsulfonyl)pyrrolidine |
| Cat. No.:      | B156723                              |

[Get Quote](#)

In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's target selectivity. A molecule that engages its intended target with high affinity is a promising start, but its interactions with the broader proteome—the so-called "off-targets"—can lead to unforeseen toxicities or even desirable polypharmacology. This guide provides an in-depth, comparative analysis of key experimental strategies for evaluating the target selectivity of a novel class of compounds: **1-(4-bromophenylsulfonyl)pyrrolidine** derivatives.

For the purpose of this guide, we will consider a hypothetical lead compound, BPS-101, a **1-(4-bromophenylsulfonyl)pyrrolidine** derivative identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. Our objective is to build a comprehensive selectivity profile for BPS-101, moving from broad, high-throughput screening to deep, cellular, and proteome-wide analysis.

## The Imperative of Selectivity Profiling

The rationale for in-depth selectivity assessment is twofold. Firstly, it is a cornerstone of building a robust safety profile. Off-target interactions are a primary cause of adverse drug reactions.[\[1\]](#)[\[2\]](#) Secondly, understanding a compound's full target landscape can unveil new therapeutic opportunities. A seemingly "promiscuous" compound might, in fact, be a valuable

multi-targeted agent.[3][4] Our experimental strategy, therefore, is not merely to confirm CDK2 as the primary target of BPS-101, but to create a detailed map of its interactions across the human kinome and the broader cellular proteome.

## A Multi-pronged Approach to Selectivity Assessment

We will explore three orthogonal, yet complementary, methodologies to construct a comprehensive selectivity profile for BPS-101:

- In Vitro Kinase Selectivity Profiling: A broad, biochemical screen to quantify the activity of BPS-101 against a large panel of purified kinases.
- Cellular Thermal Shift Assay (CETSA): A target engagement assay to confirm the interaction of BPS-101 with its putative target (CDK2) in a physiological, intracellular environment.
- Affinity-Based Chemical Proteomics: An unbiased, discovery-oriented approach to identify both on- and off-targets of BPS-101 in a complex cellular lysate.

## In Vitro Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape

The most direct way to assess the selectivity of a putative kinase inhibitor is to test it against a large number of purified kinases.[3] This approach provides a broad overview of the compound's activity across the kinome and allows for the early identification of potential off-targets.

## Causality Behind the Experimental Choices

We opt for an initial screen at a single, high concentration (e.g., 1  $\mu$ M) of BPS-101 against a broad kinase panel. This is a cost-effective strategy to quickly identify potential "hits".[5][6] Any kinase showing significant inhibition (e.g., >70%) in this primary screen is then subjected to a secondary screen to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.[7] The choice of ATP concentration in the assay is critical; using the Km of ATP for each kinase allows for a more standardized comparison of inhibitor potencies.[6]

## Experimental Workflow: Kinase Selectivity Profiling



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro kinase selectivity profiling of BPS-101.

## Detailed Protocol: In Vitro Kinase Assay for Selectivity Profiling

Objective: To determine the IC<sub>50</sub> values of BPS-101 against a panel of kinases.

Materials:

- BPS-101
- Recombinant human kinases (panel of choice)
- Kinase assay buffer (e.g., containing Tris-HCl, MgCl<sub>2</sub>, DTT)
- ATP
- Specific peptide substrates for each kinase
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white assay plates
- Multichannel pipettes and plate reader (luminescence)

#### Procedure:

##### Primary Screening (Single-Dose):

- Compound Preparation: Prepare a working solution of BPS-101 in kinase assay buffer to achieve a final assay concentration of 1 μM. Prepare a vehicle control (e.g., DMSO in assay buffer).
- Assay Plate Setup: Add 5 μL of the BPS-101 solution or vehicle control to the appropriate wells of a 384-well plate.
- Kinase Addition: Add 10 μL of each diluted kinase to the wells. Incubate for 15 minutes at room temperature.
- Reaction Initiation: Add 10 μL of a Substrate/ATP mix to each well. The ATP concentration should be near the Km for each kinase.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Signal Detection: Stop the reaction and measure ADP production using the ADP-Glo™ assay system as per the manufacturer's protocol. Measure luminescence with a plate reader.

- Data Analysis: Calculate the percent inhibition for BPS-101 against each kinase relative to the vehicle control.

Secondary Screening (IC50 Determination):

- Compound Dilution: For kinases showing >70% inhibition in the primary screen, prepare a 10-point, 3-fold serial dilution of BPS-101.
- Assay Execution: Repeat the assay as described above, using the serial dilutions of BPS-101.
- Data Analysis: Plot the percent inhibition as a function of BPS-101 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[\[5\]](#)

## Data Presentation and Interpretation

The results of the kinase selectivity profiling are best summarized in a table and visualized as a dendrogram.

| Kinase              | Primary Screen (% Inhibition @ 1 $\mu$ M) | Secondary Screen (IC50, nM) |
|---------------------|-------------------------------------------|-----------------------------|
| CDK2                | 98%                                       | 15                          |
| CDK1                | 85%                                       | 150                         |
| CDK5                | 75%                                       | 450                         |
| ROCK1               | 72%                                       | 800                         |
| PIM1                | 45%                                       | > 1000                      |
| ... (other kinases) | < 30%                                     | Not Determined              |

Table 1: Representative Kinase Selectivity Data for BPS-101.

This data indicates that BPS-101 is a potent inhibitor of CDK2 with an IC50 of 15 nM. It also shows activity against other CDKs, albeit with lower potency (CDK1, 10-fold less potent; CDK5, 30-fold less potent), and some off-target activity against ROCK1. This quantitative data is

crucial for guiding structure-activity relationship (SAR) studies to improve selectivity.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

While in vitro assays are invaluable for broad screening, they do not always reflect a compound's behavior in a cellular environment, where factors like cell permeability and target accessibility come into play.[\[3\]](#) The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of target engagement in intact cells.[\[12\]](#)[\[13\]](#)

### Causality Behind the Experimental Choices

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[\[14\]](#) When a protein is heated, it denatures and aggregates. The binding of a ligand, such as BPS-101 to CDK2, stabilizes the protein, increasing its melting temperature (T<sub>m</sub>). By measuring the amount of soluble protein remaining after a heat challenge, we can infer target engagement.[\[12\]](#) We will perform two types of CETSA experiments: a melt curve to determine the optimal temperature for the assay, and an isothermal dose-response fingerprint (ITDRF) to quantify the potency of target engagement in cells.[\[12\]](#)[\[15\]](#)

### Experimental Workflow: CETSA



[Click to download full resolution via product page](#)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

# Detailed Protocol: CETSA for BPS-101 Target Engagement

Objective: To confirm and quantify the engagement of BPS-101 with CDK2 in intact cells.

## Materials:

- HCT116 cells (or other relevant cell line)
- BPS-101
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- PCR tubes
- Thermocycler
- Centrifuge (refrigerated)
- SDS-PAGE and Western blotting reagents
- Primary antibody against CDK2
- HRP-conjugated secondary antibody
- Chemiluminescence substrate and imaging system

## Procedure:

### Part A: Melt Curve Generation

- Cell Treatment: Treat cultured HCT116 cells with a saturating concentration of BPS-101 (e.g., 10  $\mu$ M) or vehicle (DMSO) for 2 hours.
- Cell Harvest: Harvest and wash the cells with PBS. Resuspend the cell pellets in PBS.

- Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.[15]
- Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK2 by Western blotting.
- Data Analysis: Quantify the band intensities and plot them against the temperature to generate melt curves for both BPS-101-treated and vehicle-treated samples.

#### Part B: Isothermal Dose-Response Fingerprint (ITDRF)

- Cell Treatment: Treat HCT116 cells with a serial dilution of BPS-101 for 2 hours.
- Heating: Based on the melt curve, choose a temperature that results in significant CDK2 precipitation in the vehicle-treated sample but where stabilization by BPS-101 is evident (e.g., 54°C). Heat all samples at this single temperature for 3 minutes.
- Analysis: Perform lysis, clarification, and Western blotting for CDK2 as described above.
- Data Analysis: Plot the amount of soluble CDK2 as a function of BPS-101 concentration and fit the data to determine the EC50 of target engagement.

## Data Presentation and Interpretation

The CETSA results provide strong evidence of target engagement in a cellular context.

| Experiment Type | Parameter  | Vehicle (DMSO) | BPS-101 (10 µM) |
|-----------------|------------|----------------|-----------------|
| Melt Curve      | Tm of CDK2 | 48°C           | 55°C            |
| ITDRF           | EC50       | N/A            | 120 nM          |

Table 2: Representative CETSA Data for BPS-101.

The observed thermal shift ( $\Delta T_m = 7^\circ\text{C}$ ) in the presence of BPS-101 confirms direct binding to CDK2 in intact cells. The ITDRF experiment provides a cellular EC50 of 120 nM, which is higher than the biochemical IC50 (15 nM). This difference is expected and provides valuable information, as it reflects the compound's cell permeability and potential for active efflux.

## Affinity-Based Chemical Proteomics: An Unbiased View of the Interactome

To gain the most comprehensive understanding of BPS-101's selectivity, we must look beyond the kinome. Chemical proteomics is an unbiased approach that can identify both the intended target and any unanticipated off-targets on a proteome-wide scale.[\[1\]](#)[\[2\]](#)[\[16\]](#)

## Causality Behind the Experimental Choices

This methodology relies on creating a chemical probe by attaching a linker and a biotin tag to our compound of interest, BPS-101. This probe is then used to "fish" for binding partners from a cellular lysate.[\[1\]](#)[\[2\]](#) The captured proteins are then identified by mass spectrometry. A critical control experiment involves co-incubation with an excess of the free, untagged BPS-101. Proteins that are specifically captured by the probe but not in the presence of the competitor are considered high-confidence interactors.[\[17\]](#) This competitive displacement is the self-validating system that ensures the trustworthiness of the identified targets.

## Experimental Workflow: Affinity-Based Chemical Proteomics

[Click to download full resolution via product page](#)

Caption: Workflow for affinity-based chemical proteomics.

## Detailed Protocol: Chemical Proteomics for BPS-101

Objective: To identify the on- and off-targets of BPS-101 from a cellular lysate.

### Materials:

- Biotinylated BPS-101 probe
- Free BPS-101 (competitor)
- Cell lysate from HCT116 cells
- Streptavidin-conjugated magnetic beads
- Wash buffers
- Elution buffer
- Reagents for protein digestion (trypsin)
- LC-MS/MS system

### Procedure:

- Probe Synthesis: Synthesize a version of BPS-101 with a linker and a biotin tag, ensuring the modification does not abolish its primary activity.
- Affinity Capture:
  - Divide the cell lysate into two conditions: (1) treatment with the biotinylated probe, and (2) pre-incubation with a 100-fold excess of free BPS-101, followed by the addition of the biotinylated probe.
  - Incubate the lysates to allow for protein binding.
- Enrichment: Add streptavidin beads to both lysates to capture the probe and its binding partners.
- Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

- Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
- Data Analysis: Compare the protein abundance in the probe-only sample to the competitor sample. Proteins significantly depleted in the competitor sample are identified as specific binders.

## Data Presentation and Interpretation

The results from the chemical proteomics experiment provide an unbiased list of potential BPS-101 interactors.

| Protein ID      | Function            | Fold Change (Probe vs. Competitor) | Interpretation       |
|-----------------|---------------------|------------------------------------|----------------------|
| P24941 (CDK2)   | Cell Cycle Kinase   | > 20                               | Validated On-Target  |
| P06213 (HSP90)  | Chaperone           | > 15                               | Potential Off-Target |
| Q02750 (AKR1C3) | Aldo-Keto Reductase | > 10                               | Potential Off-Target |
| P04637 (TP53)   | Tumor Suppressor    | ~1                                 | Non-specific binder  |

Table 3: Representative Chemical Proteomics Data for BPS-101.

This analysis confirms CDK2 as a primary target. Importantly, it also identifies two potential off-targets: the chaperone protein HSP90 and the enzyme AKR1C3. The identification of AKR1C3 is particularly noteworthy, as other phenylsulfonylpyrrolidinone derivatives have been reported to inhibit this enzyme.[\[18\]](#)[\[19\]](#) These newly identified off-targets must be validated using orthogonal methods, such as enzymatic assays or CETSA with specific antibodies.

## Comparative Summary of Methodologies

| Feature        | In Vitro Kinase Profiling       | Cellular Thermal Shift Assay (CETSA)       | Affinity-Based Chemical Proteomics             |
|----------------|---------------------------------|--------------------------------------------|------------------------------------------------|
| Principle      | Enzymatic activity inhibition   | Ligand-induced thermal stabilization       | Affinity capture of binding partners           |
| Context        | Biochemical (purified proteins) | Cellular (intact cells)                    | Biochemical (cell lysate)                      |
| Throughput     | High (hundreds of kinases)      | Medium (one target at a time)              | Low (proteome-wide)                            |
| Primary Output | IC50 values, % inhibition       | ΔTm, cellular EC50                         | List of potential binding proteins             |
| Key Advantage  | Broad, quantitative kinome view | Confirms target engagement in cells        | Unbiased, proteome-wide discovery              |
| Key Limitation | Lacks cellular context          | Low throughput, requires specific antibody | Technically complex, potential probe artifacts |

## Conclusion: Building a Holistic Selectivity Profile

The assessment of target selectivity is not a single experiment but a strategic, multi-faceted investigation. For our hypothetical **1-(4-bromophenylsulfonyl)pyrrolidine** derivative, BPS-101, each methodology provided a unique and critical piece of the puzzle.

- In vitro kinase profiling gave us a broad, quantitative map of BPS-101's interactions across the kinome, confirming its high potency against CDK2 and identifying related kinases as lower-affinity targets.
- CETSA provided the crucial validation that BPS-101 engages CDK2 within the complex milieu of an intact cell, offering a more physiologically relevant measure of target engagement.
- Chemical proteomics delivered an unbiased, proteome-wide survey, confirming CDK2 as the primary target and, most importantly, revealing unanticipated off-targets that would have

been missed by a kinase-focused approach.

By integrating the data from these orthogonal approaches, we move beyond a simple "on-target" vs. "off-target" dichotomy. We build a comprehensive, high-resolution map of the compound's interactome, which is indispensable for predicting its biological effects, understanding potential liabilities, and ultimately, guiding the development of safer and more effective therapeutics. This logical, self-validating progression of experiments embodies the principles of scientific integrity and provides the authoritative grounding necessary for advancing a compound through the drug discovery pipeline.

## References

- Bantscheff, M., & Scholten, A. (2012).
- Li, J., & Yao, X. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [\[Link\]](#)
- Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [\[Link\]](#)
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [\[Link\]](#)
- Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [\[Link\]](#)
- Almqvist, H., et al. (2019).
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [\[Link\]](#)
- Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
- Wang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [\[Link\]](#)
- Smith, J. G., et al. (2015). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. PMC - PubMed Central. [\[Link\]](#)
- del Gaudio, I., et al. (2020). (A) In vitro chemical proteomics workflow based on affinity... ResearchGate. [\[https://www.researchgate.net\]](https://www.researchgate.net)
- Zhang, H., et al. (2019). Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PubMed Central. [\[Link\]](#)
- Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [\[Link\]](#)

- Williams, J. (2024). An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. *bioRxiv*. [Link]
- Lazzara, M., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. *Discovery Research Portal - University of Dundee*. [Link]
- Klimek, J., et al. (2020). Schematic overview of the chemical proteomic workflow. (A) Key steps of...
- Molina, D. M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. *Annual Reviews*. [Link]
- Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. *PMC - NIH*. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Molecules*. [Link]
- Schuffenhauer, A., et al. (2012).
- Miljković, F., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Al-Hujaily, E. M., et al. (2023). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.
- Fabian, M. A., et al. (2007).
- Uitdehaag, J. C., et al. (2011). Selectivity metrics calculated for the Ambit kinase profiling dataset.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. *Reaction Biology*. [Link]
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. *PMC - PubMed Central*. [Link]
- Wungsintawekul, J., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- Al-Ostath, O. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. *MDPI*. [Link]
- Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. *PMC - NIH*. [Link]
- Follmer, C. (2014).
- Wang, C., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. *MDPI*. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 2. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [confluencediscovery.com](https://confluencediscovery.com) [confluencediscovery.com]
- 6. [reactionbiology.com](https://reactionbiology.com) [reactionbiology.com]
- 7. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship of phenolic acid inhibitors of  $\alpha$ -synuclein fibril formation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [mdpi.com](https://mdpi.com) [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. [annualreviews.org](https://annualreviews.org) [annualreviews.org]
- 15. [bio-protocol.org](https://bio-protocol.org) [bio-protocol.org]
- 16. [creative-diagnostics.com](https://creative-diagnostics.com) [creative-diagnostics.com]
- 17. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [researchgate.net](https://researchgate.net) [researchgate.net]

- 19. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Target Selectivity of 1-(4-Bromophenylsulfonyl)pyrrolidine Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156723#assessing-the-target-selectivity-of-1-4-bromophenylsulfonyl-pyrrolidine-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)